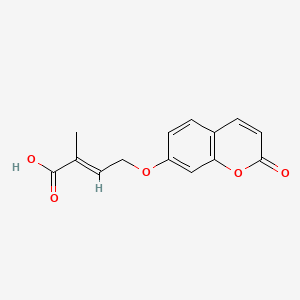
(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a benzopyran ring fused with a butenoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid typically involves the condensation of 7-hydroxy-2H-1-benzopyran-2-one with 2-methyl-2-butenoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the benzopyran ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and hydroxy derivatives.
Reduction: Alcohols and diols.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the production of dyes, fragrances, and as a fluorescent marker in biochemical assays
Mechanism of Action
The mechanism of action of (E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase, leading to antimicrobial effects. It may also interact with cellular receptors and signaling pathways, modulating inflammatory responses and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid
- 7-Hydroxy-2-methyl-4-oxo-4H-1-benzopyran-5-carboxylic acid 7-glucoside
- Baicalin (5,6-Dihydroxy-4-oxo-2-phenyl-4H-1-benzopyran-7-yl-β-D-glucopyranosiduronic acid)
Uniqueness
(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid is unique due to its specific structural features, which confer distinct biological activities. Unlike other coumarin derivatives, this compound has a butenoic acid moiety that enhances its reactivity and potential therapeutic applications .
Properties
CAS No. |
16851-00-6 |
|---|---|
Molecular Formula |
C14H12O5 |
Molecular Weight |
260.245 |
IUPAC Name |
(E)-2-methyl-4-(2-oxochromen-7-yl)oxybut-2-enoic acid |
InChI |
InChI=1S/C14H12O5/c1-9(14(16)17)6-7-18-11-4-2-10-3-5-13(15)19-12(10)8-11/h2-6,8H,7H2,1H3,(H,16,17)/b9-6+ |
InChI Key |
VQBQRXMOEJWRFG-RMKNXTFCSA-N |
SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C(=O)O |
Synonyms |
2-Methyl-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]-2-butenoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















